(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone chemical structure
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone chemical structure
An In-depth Technical Guide to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Authored by: A Senior Application Scientist
Introduction
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral molecule of significant interest in modern organic and medicinal chemistry. Derived from the natural amino acid L-tryptophan, it synergistically combines the stereodirecting power of the oxazolidinone ring system with the privileged indole scaffold. The oxazolidinone core, famously utilized in Evans auxiliaries, provides a robust platform for high-yield, diastereoselective transformations such as alkylations and aldol reactions.[1][2][3] Simultaneously, the indole moiety is a ubiquitous pharmacophore found in numerous natural products and FDA-approved drugs, imparting a wide range of biological activities.[4][5]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the compound's structural and spectroscopic properties, a detailed synthetic protocol, its application as a chiral auxiliary in asymmetric synthesis, and its relevance as a building block in medicinal chemistry. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding for practical application.
Core Structural & Physicochemical Properties
The molecule's utility is fundamentally derived from its unique three-dimensional structure. It features a rigid five-membered oxazolidinone ring, a pendant indole group, and a defined stereocenter at the C4 position of the oxazolidinone ring.
Caption: Chemical structure with the (R)-stereocenter at C4.
The (R)-configuration at the C4 position, derived from L-tryptophan, dictates the facial selectivity in subsequent stereocontrolled reactions. The bulky indolylmethyl substituent effectively blocks one face of the enolate formed after N-acylation, directing incoming electrophiles to the opposite face.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [6] |
| Molecular Weight | 216.24 g/mol | [6] |
| Melting Point | 157-160 °C | [7] |
| Appearance | White to off-white solid | [3] |
| InChI Key | LGXHODFXCOIGGJ-SECBINFHSA-N | [6] |
| CAS Number | 144599-43-3 | N/A |
Spectroscopic Characterization
Structural confirmation relies on standard spectroscopic techniques. Below are the expected characteristic signals based on the structure and data from analogous compounds.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.10 | br s | 1H | Indole NH |
| ~7.60 | d | 1H | Ar-H (Indole C4) |
| ~7.35 | d | 1H | Ar-H (Indole C7) |
| ~7.20 | t | 1H | Ar-H (Indole C6) |
| ~7.12 | t | 1H | Ar-H (Indole C5) |
| ~7.05 | s | 1H | Ar-H (Indole C2) |
| ~5.50 | br s | 1H | Oxazolidinone NH |
| ~4.40 | t | 1H | O-CH ₂ (Oxazolidinone C5) |
| ~4.25 | m | 1H | CH -CH₂ (Oxazolidinone C4) |
| ~4.15 | dd | 1H | O-CH ₂ (Oxazolidinone C5) |
| ~3.20 | dd | 1H | Indole-CH ₂ |
| ~3.05 | dd | 1H | Indole-CH ₂ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~159.5 | C =O (Carbamate) |
| ~136.2 | Ar-C (Indole C7a) |
| ~127.5 | Ar-C (Indole C3a) |
| ~123.0 | Ar-C H (Indole C2) |
| ~122.3 | Ar-C H (Indole C5) |
| ~119.8 | Ar-C H (Indole C6) |
| ~118.7 | Ar-C H (Indole C4) |
| ~111.3 | Ar-C H (Indole C7) |
| ~109.5 | Ar-C (Indole C3) |
| ~69.5 | O-C H₂ (Oxazolidinone C5) |
| ~55.0 | C H-CH₂ (Oxazolidinone C4) |
| ~30.0 | Indole-C H₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides clear functional group information. Key vibrational bands are expected around the following wavenumbers.[11]
-
3400-3300 cm⁻¹: N-H stretching (both indole and oxazolidinone NH).
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1750 cm⁻¹: A strong C=O stretching from the cyclic carbamate (oxazolidinone).
-
~1230 cm⁻¹: C-O stretching.
Mass Spectrometry (MS)
Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 216 or 217, respectively. A characteristic and often base peak in the fragmentation of indole derivatives is the formation of the stable quinolinium or related aromatic cation (m/z ~130) following the cleavage of the side chain.[4][12]
Synthesis Protocol
The most direct and stereoretentive synthesis starts from the readily available and inexpensive amino acid L-tryptophan. The key transformation is the reduction of the carboxylic acid to a primary alcohol without racemization, followed by cyclization to form the oxazolidinone ring.
Caption: A two-step synthetic pathway from L-tryptophan.
Detailed Experimental Protocol: Synthesis from L-Tryptophan
Part A: Reduction to (R)-Tryptophanol
-
Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (2.0 eq.) to anhydrous tetrahydrofuran (THF, 300 mL) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition: Slowly add L-tryptophan (1.0 eq.) in small portions over 1 hour. Causality Note: The slow, portion-wise addition is critical to control the exothermic reaction and prevent dangerous gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Trustworthiness Note: This specific quenching procedure is a well-established and safe method for decomposing LiAlH₄, resulting in a granular precipitate that is easily filtered.
-
Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (R)-tryptophanol, which can often be used in the next step without further purification.
Part B: Cyclization to the Oxazolidinone
-
Setup: Dissolve the crude (R)-tryptophanol (1.0 eq.) in anhydrous dichloromethane (DCM, 250 mL) in a 500 mL flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (Et₃N) (2.2 eq.) and cool the solution to 0 °C.
-
Cyclization Reagent: Add a solution of triphosgene (0.4 eq.) in DCM dropwise over 30 minutes. Expertise Note: Triphosgene is a safer, solid alternative to gaseous phosgene. It generates the reactive species in situ. Carbonyldiimidazole (CDI) is another effective and milder alternative.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient) or recrystallization from ethyl acetate/hexanes to afford the pure title compound.
Application in Asymmetric Synthesis
The primary utility of this compound is as a chiral auxiliary for controlling stereochemistry in the formation of new carbon-carbon bonds, particularly at the α-position to a carbonyl group.[1][13]
Caption: General workflow for using the oxazolidinone as a chiral auxiliary.
Protocol: Diastereoselective Alkylation of an N-Propionyl Adduct
This protocol describes a typical sequence: N-acylation, deprotonation to a Z-enolate, alkylation with an electrophile, and cleavage to yield an enantiomerically enriched carboxylic acid.[1]
-
N-Acylation:
-
Dissolve (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) under N₂.
-
Cool to -78 °C and add n-butyllithium (n-BuLi) (1.05 eq.) dropwise. Stir for 20 minutes.
-
Add propionyl chloride (1.1 eq.) dropwise and stir at -78 °C for 1 hour, then allow to warm to 0 °C over 1 hour.
-
Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by chromatography to obtain the N-propionyl derivative.
-
-
Enolate Formation and Alkylation:
-
Dissolve the N-propionyl adduct (1.0 eq.) in anhydrous THF (0.1 M) under N₂.
-
Cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) (1.1 eq.) dropwise. Stir for 30 minutes to ensure complete formation of the Z-enolate. Causality Note: The sodium cation forms a rigid chelate between the enolate oxygen and the carbonyl oxygen, locking the conformation and ensuring high stereoselectivity.
-
Add benzyl bromide (1.2 eq.) and stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction at -78 °C with saturated aq. NH₄Cl and allow to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.), followed by aqueous lithium hydroxide (LiOH) (2.0 eq.).
-
Stir at room temperature for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted with dichloromethane to recover the starting chiral auxiliary for reuse. Trustworthiness Note: The ability to recover and reuse the expensive chiral auxiliary is a key advantage of this methodology.
-
Significance in Medicinal Chemistry
The title compound is not only a synthetic tool but also a valuable chiral building block for drug discovery. The 2-oxazolidinone ring is a recognized pharmacophore, most notably in the antibiotic Linezolid, which functions by inhibiting bacterial protein synthesis.[14][15][16] The incorporation of this scaffold can enhance metabolic stability and provide key hydrogen bonding interactions with biological targets.[14]
The indole nucleus is one of the most important heterocyclic scaffolds in medicinal chemistry, present in neurotransmitters (serotonin), anti-inflammatory drugs (indomethacin), and anti-cancer agents (vincristine).[5] Therefore, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone serves as a stereochemically defined precursor for complex molecules that merge the desirable properties of both the oxazolidinone and indole motifs, offering a direct route to novel therapeutic candidates.[17][18]
Conclusion
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a powerful and versatile molecule for chemical research and development. Its straightforward synthesis from L-tryptophan, predictable stereodirecting ability as a chiral auxiliary, and its constitution from two medicinally relevant scaffolds make it an invaluable asset. The protocols and data presented in this guide provide a solid foundation for its effective utilization in the laboratory, enabling the efficient and stereocontrolled synthesis of complex chiral molecules for both academic and industrial applications.
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